![molecular formula C21H22N4O4S2 B2672438 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 392295-93-1](/img/structure/B2672438.png)
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Derivatives as Enzyme Inhibitors
Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on various enzymes. For instance, sulfonamide derivatives have shown significant inhibitory activity against carbonic anhydrase isozymes (hCA I and II), which are metalloenzymes involved in the synthesis of bicarbonate ions from carbon dioxide and water. This activity suggests potential applications in treating conditions related to enzyme dysregulation (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antimycobacterial Activity
Thiadiazole derivatives have been identified as potent antimycobacterial agents, exhibiting outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains. Their selective effect, combined with low in vitro toxicity, positions these derivatives as promising candidates for developing new antituberculosis medications (Karabanovich et al., 2016).
Antidepressant and Anxiolytic Properties
Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed that some compounds possess marked antidepressant and anxiolytic properties, comparable to known drugs such as Imipramine and Diazepam. These findings indicate the potential for developing new therapeutic agents for treating depression and anxiety disorders (Clerici et al., 2001).
Antifungal Activity
Aminobenzolamide derivatives, when used as ligands for Ag(I) and Zn(II) complexes, have shown effective antifungal activity against Aspergillus and Candida species. This suggests their use as a basis for developing new antifungal treatments, highlighting the potential of sulfonamide and thiadiazole derivatives in addressing fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-17(13(2)7-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAZGXIOUAURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672358.png)
![N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2672359.png)

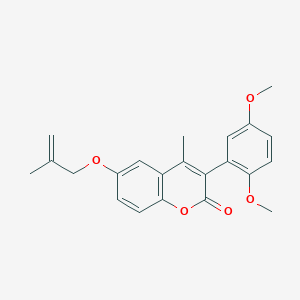

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
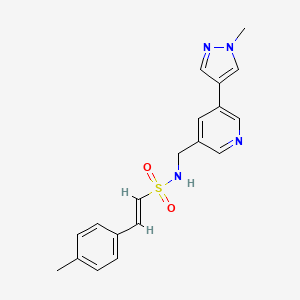
![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)
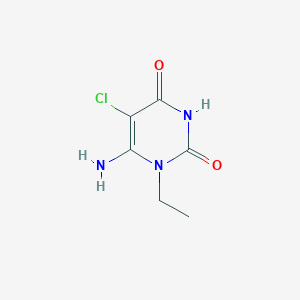
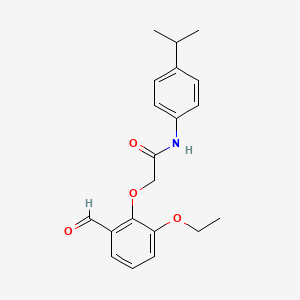
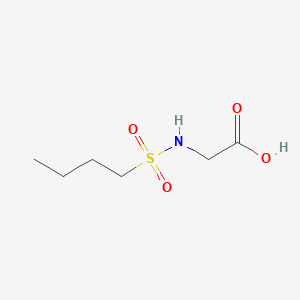
![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
